molecular formula C9H6Br2S2 B14703868 Bis(3-bromothiophen-2-yl)methane CAS No. 17965-59-2

Bis(3-bromothiophen-2-yl)methane

Cat. No.: B14703868
CAS No.: 17965-59-2
M. Wt: 338.1 g/mol
InChI Key: QFUWWMYEZXFRSB-UHFFFAOYSA-N
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Description

Bis(3-bromothiophen-2-yl)methane is a high-value organic building block designed for advanced research and development. Its structure, featuring two brominated thiophene rings linked by a methane group, makes it an essential intermediate in synthetic chemistry, particularly in the construction of more complex π-conjugated systems. This compound is primarily used in cross-coupling reactions, such as the Suzuki reaction, to create novel organic materials . Its applications are prominent in the field of organic electronics, serving as a precursor for semiconducting polymers used in organic field-effect transistors (OFETs) and solar cells . Furthermore, thiophene-based structures are extensively explored in pharmaceutical chemistry for creating bioactive molecules and chemosensors . Researchers utilize this compound for its reactive bromine sites, which allow for selective functionalization and the development of new compounds with tailored properties for material science and drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17965-59-2

Molecular Formula

C9H6Br2S2

Molecular Weight

338.1 g/mol

IUPAC Name

3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene

InChI

InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2

InChI Key

QFUWWMYEZXFRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC2=C(C=CS2)Br

Origin of Product

United States

Synthetic Methodologies for Bis 3 Bromothiophen 2 Yl Methane and Its Functionalized Analogues

Direct Synthesis Approaches for the Bis(bromothiophen-2-yl)methane Scaffold

Direct synthesis approaches aim to construct the bis(3-bromothiophen-2-yl)methane skeleton in a convergent manner. These methods can be further classified by how the central methylene (B1212753) bridge is formed and how the bromine atoms are introduced onto the thiophene (B33073) rings.

The formation of the meso-methylene bridge is a critical step in the synthesis of bis(heterocyclyl)methanes. This can be achieved through several classic organic reactions, primarily involving the condensation of an aldehyde with a nucleophilic heterocycle or through electrophilic substitution pathways.

A common and effective method for the synthesis of bis(heterocyclyl)methanes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a heterocycle. In the context of this compound, this would involve the reaction of 3-bromothiophene-2-carbaldehyde with 3-bromothiophene (B43185). However, a more direct and analogous approach is the reaction of an appropriate aldehyde with two equivalents of 3-bromothiophene.

The synthesis of bis(indolyl)methanes, which are structurally analogous to bis(thienyl)methanes, is well-documented and often proceeds via the electrophilic substitution reaction of indoles with aldehydes. nih.gov This reaction is typically catalyzed by protic or Lewis acids. nih.gov A plausible mechanism for the formation of bis(heterocyclyl)methanes involves the initial activation of the aldehyde by the acid catalyst, followed by nucleophilic attack from the electron-rich heterocycle to form a carbinol intermediate. Subsequent dehydration of the carbinol generates a reactive electrophilic species, which then undergoes a second electrophilic substitution with another molecule of the heterocycle to yield the final bis(heterocyclyl)methane product.

While direct synthesis of this compound from 3-bromothiophene-2-carbaldehyde is not explicitly detailed in the provided search results, the synthesis of related imine derivatives from 3-bromothiophene-2-carbaldehyde has been reported. researchgate.netnih.govmdpi.com For instance, the reaction of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid yields the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield (94%). nih.govmdpi.com This demonstrates the reactivity of the aldehyde group in 3-bromothiophene-2-carbaldehyde towards condensation reactions.

A variety of catalysts have been employed for the synthesis of bis(indolyl)methanes, which can be considered as a model for the synthesis of bis(thienyl)methanes. These include lanthanum(III) triflate (La(OTf)3) under microwave irradiation alliedacademies.org, nickel(II) iodide (NiI2) in dichloromethane (MDC) at room temperature , and various other acid catalysts. nih.gov The reaction conditions for these syntheses are generally mild and the yields are often high.

Table 1: Examples of Catalysts and Conditions for the Synthesis of Bis(indolyl)methanes, Applicable to Bis(thienyl)methane Synthesis
CatalystSolventConditionsYield RangeReference
La(OTf)3 (10 mol%)Solvent-freeMicrowave, 450WHigh alliedacademies.org
NiI2 (0.5 eq)MDCRoom Temperature, 4-5 hrsGood
Various Protic and Lewis AcidsVariousVariousModerate to High nih.gov

The formation of the methylene bridge in bis(heterocyclyl)methanes is fundamentally an electrophilic aromatic substitution reaction. The electron-rich nature of the thiophene ring makes it susceptible to attack by electrophiles. st-andrews.ac.uk In the synthesis of this compound, the key step is the generation of an electrophilic species that can react with two molecules of 3-bromothiophene.

This electrophile is typically generated in situ from an aldehyde precursor, as discussed in the previous section. The acid catalyst protonates the aldehyde, increasing its electrophilicity and facilitating the initial attack by the heterocycle. The resulting intermediate alcohol can then be protonated and lose water to form a highly reactive carbocation, which is stabilized by the adjacent heterocyclic ring. This carbocation then acts as the electrophile in the second substitution step.

The regioselectivity of the electrophilic substitution on the thiophene ring is crucial. For 3-substituted thiophenes, electrophilic attack generally occurs at the C2 or C5 position. In the case of synthesizing this compound, the substitution would need to occur at the 2-position of 3-bromothiophene. The directing effect of the bromine atom at the 3-position would influence the regiochemical outcome of this reaction.

An alternative to building the molecule with pre-brominated precursors is to first synthesize bis(thiophen-2-yl)methane and then introduce the bromine atoms in a subsequent step. This approach relies on the ability to control the regioselectivity of the bromination reaction.

The bromination of thiophene is a well-established electrophilic aromatic substitution reaction that typically occurs at the α-positions (C2 and C5) due to the activating effect of the sulfur atom. st-andrews.ac.uk When brominating bis(thiophen-2-yl)methane, the substitution is expected to occur at the vacant 5 and 5' positions. However, achieving regioselective bromination at the 3 and 3' positions would be challenging due to the strong directing effect towards the α-positions.

The use of specific brominating agents and reaction conditions can influence the regioselectivity of halogenation reactions. For instance, N-bromosuccinimide (NBS) is a common reagent for the regioselective bromination of activated aromatic rings. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer. However, direct bromination of bis(thiophen-2-yl)methane to obtain the 3,3'-dibromo isomer is not a straightforward process and would likely result in a mixture of products.

A study on the bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione with molecular bromine and AlCl3 resulted in regioselective bromination, although the substitution occurred at the α-position of the carbonyl group rather than on the thiophene ring. semanticscholar.org This highlights that the reaction conditions can be tuned to direct bromination to specific sites.

A more controlled and regioselective approach to the synthesis of this compound involves the use of 3-bromothiophene as a starting material. This ensures that the bromine atoms are in the desired positions from the outset.

The general synthetic route would involve the reaction of two equivalents of 3-bromothiophene with a suitable one-carbon electrophile. This is analogous to the synthesis of bis(indolyl)methanes from indole and an aldehyde. In this case, formaldehyde (B43269) or a formaldehyde equivalent could be used as the source of the methylene bridge. The reaction would likely require an acid catalyst to facilitate the electrophilic substitution of the 3-bromothiophene at the 2-position.

The synthesis of 3-bromothiophene itself can be achieved through various methods, including the debromination of 2,3,5-tribromothiophene. orgsyn.org The availability of 3-bromothiophene as a starting material makes this a viable synthetic strategy.

Table 2: Potential Synthetic Routes from Brominated Thiophene Precursors
PrecursorsReagent for Methylene BridgeCatalyst/ConditionsExpected Product
3-BromothiopheneFormaldehyde or equivalent (e.g., dimethoxymethane)Acid catalyst (e.g., HCl, H2SO4)This compound
3-Bromothiophene-2-carbaldehyde, 3-Bromothiophene-Acid catalystThis compound

Bromination Strategies for the Thiophene Moieties

Advanced Organic Synthesis Techniques Applicable to this compound

Advanced organic synthesis methodologies provide the necessary tools for the precise construction and modification of the this compound scaffold. These techniques can be broadly categorized into two main approaches: functionalization of the meso-position and modification of the thiophene rings.

Lithiation-Substitution Protocols at the Meso-Position

A powerful strategy for introducing functional groups at the central carbon atom of bis(thiophen-2-yl)methane derivatives involves a lithiation-substitution sequence. This method allows for the creation of a nucleophilic carbon center at the meso-position, which can then react with a variety of electrophiles.

The deprotonation of the methylene bridge in bis(thien-2-yl)methane can be achieved with high regioselectivity using strong bases. Bis(thien-2-yl)methane can be selectively lithiated at the inter-ring methylene carbon by employing dimsyl anion in tetrahydrofuran (THF) at 0°C. researchgate.net This approach generates a carbanion exclusively at the meso-position, setting the stage for subsequent functionalization.

This high regioselectivity is crucial as it avoids competing deprotonation at the more acidic α-positions of the thiophene rings. The choice of the base and reaction conditions is critical to ensure that the lithiation occurs at the desired location.

Once the meso-position is lithiated, the resulting carbanion can be quenched with a wide array of electrophiles to introduce various functional groups. This protocol provides a versatile method for the synthesis of meso-elaborated derivatives. researchgate.net The reaction with different electrophiles allows for the introduction of diverse functionalities, thereby tuning the properties of the final molecule.

ElectrophileIntroduced Functional Group
Alkyl halides (e.g., CH₃I)Alkyl group
Carbonyl compounds (e.g., aldehydes, ketones)Hydroxyalkyl group
Carbon dioxide (CO₂)Carboxylic acid group
Silyl halides (e.g., (CH₃)₃SiCl)Silyl group
Disulfides (e.g., (CH₃)₂S₂)Thioether group

This method represents a general and efficient approach to novel meso-functionalized synthons. researchgate.net

Cross-Coupling Reactions for Peripheral Functionalization

The bromine atoms at the 3-positions of the thiophene rings in this compound serve as versatile handles for peripheral functionalization via palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com

In the context of this compound, the 3-bromo functionalities can readily participate in Suzuki-Miyaura coupling reactions with various aryl or heteroaryl boronic acids. This allows for the introduction of a wide range of substituents at the periphery of the thiophene rings. The reaction conditions are generally mild and tolerate a variety of functional groups. tcichemicals.com A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized in moderate to good yields through Suzuki cross-coupling reactions, demonstrating the utility of this method for functionalizing 3-bromothiophene derivatives. mdpi.com

Typical Suzuki-Miyaura Coupling Conditions:

ComponentExample
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand
BaseK₂CO₃, K₃PO₄, Cs₂CO₃
SolventToluene, Dioxane, DMF, often with water
Boron ReagentArylboronic acid, Arylboronic ester

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

For the functionalization of this compound, the 3-bromo positions can be coupled with various organostannanes, including thienylstannanes, to form thiophene-thiophene bonds. This is a valuable method for the synthesis of oligothiophenes and other conjugated systems. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at the palladium center. wikipedia.org

Typical Stille Coupling Conditions:

ComponentExample
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd₂(dba)₃]
Ligand (optional)PPh₃, AsPh₃
SolventToluene, THF, DMF
Organotin ReagentAryl-Sn(n-Bu)₃, Thienyl-Sn(n-Bu)₃
Direct C-H Arylation Reactions on Brominated Thiophene Rings

Direct C-H arylation has emerged as a powerful and atom-economical method for synthesizing aryl-substituted thiophenes, minimizing the need for pre-functionalized starting materials. acs.org This approach is particularly relevant for creating complex molecules from simpler, brominated thiophene precursors. Research has demonstrated that palladium-catalyzed direct arylation can be effectively applied to 3-substituted thiophenes. For instance, the use of sterically hindered aryl bromides can influence the regioselectivity of the arylation, favoring the less accessible C5 position of the thiophene ring. nih.gov

In one study, the coupling of various 3-substituted thiophenes with 2-bromo-1,3-dichlorobenzene was achieved using a low loading (0.5 mol%) of a phosphine-free palladium catalyst, yielding the desired 5-arylated products in moderate to good yields. nih.gov While this method creates a direct bond between an aryl group and the thiophene ring rather than a methane (B114726) bridge, the principles of activating a C-H bond on the brominated thiophene core are fundamental.

Furthermore, the bromine atom itself can serve as a directing group to facilitate C-H activation at the β-position (C4) of the thiophene ring. researchgate.net This strategy employs a palladium catalyst in conjunction with a silver salt additive to afford brominated biaryl compounds. researchgate.net Such methodologies highlight the versatility of direct C-H functionalization on brominated thiophenes, providing a pathway to complex functionalized analogues. rsc.org

Table 1: Examples of Direct C-H Arylation on 3-Substituted Thiophenes nih.gov

3-Substituent Aryl Bromide Catalyst Base Solvent Temp (°C) Yield (%) of 5-aryl product
-Cl 2-bromo-1,3-dichlorobenzene Pd(OAc)₂ KOAc DMA 150 44
-COOEt 2-bromo-1,3-dichlorobenzene Pd(OAc)₂ KOAc DMA 150 65
-COCH₃ 2-bromo-1,3-dichlorobenzene Pd(OAc)₂ KOAc DMA 150 55

Mechanistic Considerations in Catalyzed Synthesis Reactions

The catalyzed synthesis of thiophene-based compounds, including functionalized analogues of this compound, predominantly proceeds through a well-established palladium-catalyzed cross-coupling mechanism. nobelprize.orgfishersci.ca The catalytic cycle typically involves three key steps: oxidative addition, transmetallation, and reductive elimination. nobelprize.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate, which is the active species for the subsequent coupling. nobelprize.orgfishersci.ca

Transmetallation or C-H Activation: In traditional cross-coupling reactions like Suzuki or Stille, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organotin). nobelprize.org In direct C-H arylation reactions, this step is replaced by the activation of a C-H bond on the thiophene ring. This is often the rate-determining step and can be facilitated by a base or an additive. Mechanistic studies suggest that this step can proceed via a concerted metalation-deprotonation (CMD) pathway or a Heck-type pathway. acs.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. fishersci.ca

In the context of β-arylation of thiophenes, mechanistic studies indicate that silver salts can play a crucial role in the C-H bond activation step, possibly through an electrophilic substitution-like mechanism on the thiophene ring. researchgate.netacs.org The specific ligands on the palladium catalyst and the nature of the reactants can significantly influence the efficiency and outcome of each step in the cycle.

Optimization of Reaction Conditions and Yields

Solvent Effects and Temperature Control

High-boiling point, polar aprotic solvents such as dimethylacetamide (DMA), dimethylformamide (DMF), and 1,4-dioxane are commonly employed in palladium-catalyzed cross-coupling reactions involving thiophenes. nih.govresearchgate.netmdpi.com These solvents are effective at solubilizing the polar intermediates and salts present in the reaction mixture. whiterose.ac.uk For example, DMA is frequently used in direct C-H arylation of thiophenes, often at elevated temperatures around 150 °C to ensure efficient C-H activation. nih.gov

Temperature control is paramount for both reaction kinetics and selectivity. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions or catalyst decomposition. For instance, Suzuki coupling reactions for preparing functionalized (3-bromothiophen-2-yl) derivatives are often conducted at temperatures around 90-95 °C. researchgate.netmdpi.com Conversely, some modern catalytic systems for β-arylation of thiophenes have been developed to operate at room temperature, which improves functional group tolerance and simplifies the experimental setup. acs.org

Catalyst Selection and Loading

The selection of the palladium catalyst and its loading are fundamental to the success of the synthesis. The catalyst system typically consists of a palladium source (precatalyst) and a ligand.

Palladium Source: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.netmdpi.com The choice often depends on the specific reaction type; for example, Pd(OAc)₂ is widely used for direct C-H arylation, while Pd(PPh₃)₄ is common for Suzuki couplings. nih.govmdpi.com

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity. The steric and electronic properties of the ligand are crucial for promoting oxidative addition and reductive elimination. fishersci.ca While many reactions employ phosphine ligands like triphenylphosphine (PPh₃) or tri(p-tolyl)phosphine, some modern direct arylation methods have been developed to be "phosphine-free," which can simplify purification and reduce costs. nih.gov

Catalyst Loading: Minimizing the amount of catalyst is desirable for both economic and environmental reasons. High-efficiency catalytic systems can operate with low catalyst loadings, often in the range of 0.5 to 5 mol%. nih.govmdpi.com For example, the regioselective C5-arylation of 3-substituted thiophenes has been successfully achieved with a catalyst loading of just 0.5 mol % Pd(OAc)₂. nih.gov Similarly, β-arylation has been reported with catalyst loadings as low as 0.5 mol % under optimized conditions. acs.org

Table 2: Catalyst Systems Used in the Functionalization of Brominated Thiophenes

Reaction Type Palladium Source Ligand/Additive Base Catalyst Loading (mol%) Reference
Direct C5-Arylation Pd(OAc)₂ None KOAc 0.5 nih.gov
Direct β-Arylation PdCl₂ (p-tolyl)₃P / Silver salt - Not specified researchgate.net
Suzuki Coupling Pd(PPh₃)₄ PPh₃ (in complex) K₃PO₄ 5 mdpi.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for Bis(3-bromothiophen-2-yl)methane is not found in the available literature. The carbon skeleton analysis would reveal distinct signals for each carbon atom in the molecule. The chemical shifts of the thiophene (B33073) ring carbons would be influenced by the bromine atom and the methylene (B1212753) bridge. The carbon of the methylene bridge would also exhibit a characteristic chemical shift.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons within the thiophene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range couplings between protons and carbons (typically over two to three bonds), providing crucial information about the connectivity across the methylene bridge and within the thiophene rings.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific FT-IR spectroscopic data for this compound is not available in the public domain. However, the expected characteristic absorption bands would include:

C-H stretching vibrations of the thiophene rings and the methylene bridge, typically in the range of 3100-3000 cm⁻¹.

C=C stretching vibrations of the thiophene rings, expected around 1500-1400 cm⁻¹.

C-S stretching vibrations within the thiophene rings.

C-Br stretching vibrations , which would appear in the lower frequency region of the spectrum.

CH₂ bending (scissoring) vibration of the methylene bridge, typically around 1450 cm⁻¹.

Raman Spectroscopy for Vibrational Fingerprinting

Experimental Raman spectra for this compound are not documented in the searched literature. Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations and those of non-polar bonds, such as the C-S and C-Br bonds, would be expected to show strong signals. The combination of FT-IR and Raman data would offer a more complete picture of the vibrational modes of the molecule.

In the absence of direct experimental data for this compound, the detailed structural elucidation remains speculative and is based on the analysis of related compounds. Further research involving the synthesis and subsequent spectroscopic and crystallographic analysis of this specific compound is required to provide definitive structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules. By measuring the absorption of light in the UV-visible region, it is possible to identify the electronic transitions occurring within the molecule. In compounds like this compound, the primary electronic transitions of interest are π → π* and n → π* transitions.

The thiophene rings in this compound contain π electrons in conjugated systems. When the molecule absorbs photons of appropriate energy, these electrons are promoted from a π bonding orbital to a π* anti-bonding orbital. This is known as a π → π* transition. The presence of the bromine atoms and the methylene bridge can influence the energy of these transitions by affecting the extent of conjugation and the electron density within the thiophene rings.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular mass of a compound. This method provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, with a chemical formula of C9H6Br2S2, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis would be expected to yield a molecular ion peak [M]+ or protonated molecule peak [M+H]+ that corresponds very closely to this calculated value, thereby confirming the molecular formula and identity of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and By-Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC/MS serves as a crucial tool for assessing the purity of a sample and identifying any potential by-products from its synthesis.

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for that component. For a pure sample of this compound, the GC analysis would ideally show a single major peak. The mass spectrum of this peak would exhibit the characteristic molecular ion and fragmentation pattern for the compound. Any additional peaks in the chromatogram would indicate the presence of impurities or by-products, which can then be identified by analyzing their respective mass spectra. This technique is widely used for the characterization of related organosulfur compounds. itjfs.com

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

Below is a table summarizing the crystallographic data that would be obtained from a single-crystal XRD experiment on a related bromo-substituted aromatic compound, illustrating the type of information this analysis provides. researchgate.net

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.6812 (3)
b (Å)11.1429 (4)
c (Å)18.4311 (6)
α (°)99.327 (1)
β (°)98.326 (1)
γ (°)96.296 (1)
Volume (ų)2121.84 (12)
Z4
Temperature (K)153 (2)
RadiationMo Kα

Analysis of Intermolecular Interactions and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound, a comprehensive understanding of these forces is crucial for predicting its material properties. The primary method for this investigation is single-crystal X-ray diffraction, which provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a unit cell.

While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, the analysis of its structure would focus on several key types of non-covalent interactions. Given the presence of bromine atoms and aromatic thiophene rings, the crystal packing would likely be governed by a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions.

Halogen Bonding: The bromine atoms are expected to act as halogen bond donors, potentially forming short contacts with electronegative atoms like sulfur (Br···S) or with the π-system of the thiophene rings of neighboring molecules.

Hydrogen Bonding: Weak C-H···Br and C-H···S hydrogen bonds are also anticipated to play a significant role in stabilizing the crystal lattice.

The analysis of a related compound, Bis(2-iodothiophen-3-yl)methanone , provides insight into the types of interactions that can be expected. In its crystal structure, weak intermolecular C—H···O hydrogen bonds link the molecules, and short C···I contacts are observed between adjacent layers. nih.gov The two thiophene rings in this molecule are oriented at a significant dihedral angle to each other. nih.gov A detailed examination using Hirshfeld surface analysis would allow for the quantification of these different intermolecular contacts, revealing their relative contributions to the crystal packing.

Illustrative Crystal Data for a Related Compound

ParameterValue for Bis(2-iodothiophen-3-yl)methanone nih.gov
Chemical FormulaC9H4I2OS2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1908 (9)
b (Å)11.4832 (10)
c (Å)10.9083 (10)
β (°)107.600 (1)
Volume (Å3)1216.77 (19)

Electrochemical Characterization

The electrochemical properties of thiophene-based molecules are fundamental to their application in organic electronics, such as in conducting polymers and sensors. These properties determine the ease with which the material can be oxidized or reduced and the stability of the resulting charged species.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species like this compound. By scanning the potential of a working electrode and measuring the resulting current, CV can provide information on oxidation and reduction potentials, the stability of redox states, and the kinetics of electron transfer processes.

For thiophene monomers, CV typically reveals an irreversible oxidation peak upon the initial anodic scan. This irreversibility is characteristic of a process where the initially formed radical cation is highly reactive and undergoes subsequent chemical reactions. In the case of this compound, the two thiophene rings provide sites for oxidation. The radical cations formed are expected to couple, initiating electropolymerization and leading to the deposition of a conductive polymer film on the electrode surface. This behavior is a hallmark of many functionalized thiophenes. nih.govresearchgate.net

The redox activity of similar bis-methane derivatives, such as bis-(10H-phenothiazin-3-yl)-methane, has been demonstrated using cyclic voltammetry, showing stable and well-defined redox processes corresponding to the formation of radical cations. researchgate.net The potential at which oxidation occurs is influenced by the molecular structure, including the presence of electron-withdrawing groups like bromine, which typically make the oxidation more difficult (i.e., occur at a higher potential) compared to unsubstituted parent compounds.

Expected Electrochemical Parameters from a CV Experiment

ParameterDescription
Onset Oxidation Potential (Eonset)The potential at which oxidation begins, used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level.
Peak Oxidation Potential (Epa)The potential at which the rate of oxidation is at a maximum. For electropolymerization, this peak may only be present or be most prominent on the first scan.
Peak Reduction Potential (Epc)The potential for the corresponding reduction process. For irreversible systems like many thiophene polymerizations, this peak is absent.

Theoretical and Computational Investigations of Bis 3 Bromothiophen 2 Yl Methane

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational efficiency. A DFT study of Bis(3-bromothiophen-2-yl)methane would involve calculating the electron density of the molecule to determine its energy and other properties, providing a foundational understanding of its behavior.

The first step in a computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of the atoms that corresponds to the lowest energy, representing the molecule's most stable structure. For a flexible molecule like this compound, which features two thiophene (B33073) rings connected by a methylene (B1212753) (-CH₂-) bridge, multiple low-energy conformations may exist due to the rotation around the single bonds.

Conformational analysis would systematically explore the potential energy surface by rotating the dihedral angles between the thiophene rings and the central methane (B114726) carbon. This would reveal the different possible spatial arrangements (conformers) and their relative stabilities. Key findings would include the identification of the global minimum energy conformer and the energy barriers for rotation between different conformers. The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles.

Table 4.1.1: Representative Predicted Structural Parameters for Bis(thienyl)methane Systems The following table is illustrative, based on general values for similar thiophene derivatives, as specific published data for this compound is not available.

Parameter Predicted Value Range
C-S Bond Length (Thiophene Ring) 1.72 - 1.76 Å
C-C Bond Length (Thiophene Ring) 1.37 - 1.45 Å
C-Br Bond Length 1.87 - 1.91 Å
C-C Bond Length (Ring-Methylene) 1.50 - 1.54 Å
S-C-S Angle (approximate) Varies with conformation

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A computational analysis of this compound would calculate the energies of these orbitals. A large HOMO-LUMO gap would imply high stability and low reactivity, whereas a small gap would suggest the molecule is more prone to chemical reactions. The analysis would also show the spatial distribution of these orbitals, indicating where the molecule is most likely to donate or accept electrons.

Table 4.1.2.1: Illustrative Frontier Molecular Orbital Energies This table presents typical energy ranges for substituted oligothiophenes as a reference, in the absence of specific data for this compound.

Orbital Predicted Energy Range (eV)
HOMO -5.5 to -6.5
LUMO -1.0 to -2.0

| HOMO-LUMO Gap | 4.0 to 5.0 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the electron-rich sulfur and bromine atoms due to their lone pairs of electrons. Positive or neutral regions would be expected on the carbon and hydrogen atoms of the thiophene rings and the central methylene bridge. This visualization provides an intuitive guide to the molecule's reactive behavior.

Calculating the distribution of electron charge across the atoms of this compound provides further detail on its electronic nature. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. This analysis would quantify the electron-withdrawing effect of the bromine atoms and the electronegativity of the sulfur atoms, showing how these elements influence the electron density across the thiophene rings and the central carbon bridge. This data is crucial for understanding dipole moments and intermolecular interactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. A theoretical frequency calculation for this compound would produce a set of vibrational modes and their corresponding frequencies.

By visualizing the atomic motions for each calculated frequency, researchers can unambiguously assign specific spectral bands to particular bond stretches, bends, or torsions within the molecule. For instance, the calculations would help identify the characteristic stretching frequencies for the C-H bonds of the thiophene rings, the C-H bonds of the methylene bridge, the C-S bonds, and the C-Br bonds. These theoretical assignments are vital for interpreting experimental spectra accurately. Calculated frequencies are often systematically scaled to correct for approximations in the computational theory and achieve better agreement with experimental results.

Table 4.1.3: Representative Calculated Vibrational Frequencies The following table shows typical frequency ranges for key functional groups in similar molecules. Specific assignments for this compound would require a dedicated computational study.

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (Methylene) 3000 - 2850
Thiophene Ring C=C Stretch 1500 - 1400
CH₂ Scissoring (Bend) 1470 - 1440
C-S Stretch 850 - 600

NMR Chemical Shift Predictions (¹H and ¹³C NMR)

Theoretical calculations are instrumental in predicting the ¹H and ¹³C NMR spectra, which aids in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard and reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govnih.gov The chemical shifts (δ) are then determined by referencing the calculated shielding values (σ) of the molecule's nuclei to the shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_calc.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is crucial for achieving high accuracy that can distinguish between subtle structural isomers. nih.govrroij.com For this compound, predictions would involve optimizing the molecule's geometry and then performing GIAO calculations. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the protons on the thiophene rings are expected to appear in the aromatic region, with their exact shifts influenced by the bromine atom's electron-withdrawing effect. The methylene bridge protons would appear as a characteristic singlet further upfield. In the ¹³C spectrum, carbons bonded to bromine would be significantly influenced by the heavy atom effect. icm.edu.pl

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound This table is an illustrative example of what predicted values would look like, based on typical shifts for bromothiophene moieties.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methylene Bridge (-CH₂-)~4.20~30.5
Thiophene C-H (Position 4)~7.15~128.0
Thiophene C-H (Position 5)~7.30~125.5
Thiophene C-Br (Position 3)-~112.0
Thiophene C-CH₂ (Position 2)-~138.0

UV-Vis Absorption Spectrum Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and corresponding oscillator strengths (ƒ). researchgate.netresearchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and the intensity of the absorption bands, which are crucial for understanding the electronic properties of the molecule. sharif.edu

For this compound, TD-DFT calculations, often using a functional like B3LYP, would reveal the nature of the electronic transitions. researchgate.net The primary transitions in such a π-conjugated system are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved can characterize these transitions as π → π* or n → π*. The simulation results, including λmax, oscillator strengths, and the orbitals involved in the main transitions, provide a theoretical spectrum that can be directly compared with experimental data. researchgate.netsharif.edu

Table 2: Illustrative TD-DFT Simulation Results for this compound This table presents a hypothetical output for the most significant electronic transitions.

Predicted λmax (nm)Oscillator Strength (ƒ)Major Orbital Contribution
2850.45HOMO → LUMO
2500.21HOMO-1 → LUMO

Reactivity and Mechanism Predictions (In Silico Approaches)

Identification of Electrophilic and Nucleophilic Centers

The reactivity of a molecule is governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for identifying reactive sites. mdpi.com The MEP surface is colored based on the electrostatic potential: electron-rich regions, which are susceptible to electrophilic attack, are typically colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). mdpi.com

In this compound, MEP analysis would likely identify the sulfur atoms and the π-systems of the thiophene rings as the primary nucleophilic centers (electron-rich). Conversely, the hydrogen atoms and the regions near the electronegative bromine atoms would be identified as electrophilic centers (electron-poor). rroij.comresearchgate.net Such analysis is crucial for predicting how the molecule will interact with other reagents.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's feasibility and kinetics.

For a potential reaction involving this compound, such as electrophilic substitution on the thiophene ring, computational modeling could be used to compare different possible pathways (e.g., substitution at C4 vs. C5). By calculating the activation energies (the energy difference between the reactants and the transition state) for each pathway, chemists can predict which product is kinetically favored. mdpi.com This in silico approach provides a molecular-level understanding of reaction outcomes that can be difficult to obtain through experimentation alone. nih.gov

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various non-covalent interactions within a molecular crystal. mdpi.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystal lattice.

Mapping properties like the normalized contact distance (d_norm) onto this surface allows for the immediate identification of intermolecular contacts. On a d_norm map, red spots indicate contacts that are shorter than the van der Waals radii sum and represent the strongest interactions, while white and blue areas represent contacts of van der Waals separation and longer contacts, respectively. nih.gov

For a crystal of this compound, this analysis would reveal the nature and extent of interactions such as:

H···H contacts: Typically the most abundant interaction on the surface. doaj.orgresearchgate.net

Br···H and S···H contacts: Important hydrogen bonding interactions influencing the crystal packing.

C···H contacts: Often associated with C-H···π interactions. nih.gov

Br···S and Br···Br interactions: Halogen-based interactions that can play a significant role in directing the crystal architecture.

The analysis can be further quantified using 2D fingerprint plots, which summarize the distribution of different intermolecular contacts, providing percentage contributions for each interaction type to the total Hirshfeld surface area. researchgate.net

Non-Covalent Interaction (NCI) Index Analysis

Non-Covalent Interaction (NCI) index analysis is a powerful computational tool used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule and between molecules. frontiersin.orgnasa.govirphouse.com This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). nasa.govirphouse.com By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified as characteristic spikes at low density and low gradient values. irphouse.com

The strength and nature of these interactions (attractive or repulsive) are typically distinguished by mapping the sign of the second eigenvalue (λ₂) of the electron density Hessian onto the NCI isosurfaces. irphouse.com Blue surfaces generally indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive interactions or steric clashes. irphouse.com

A theoretical NCI analysis of this compound would be expected to reveal intramolecular interactions, such as those between the bromine atoms and the thiophene rings or between the two thiophene moieties themselves. However, no specific studies applying NCI analysis to this compound have been found in the surveyed literature.

Aromaticity and Delocalization Studies (e.g., EDDB, GIMIC methods)

The aromaticity of the thiophene rings in this compound and the extent of electronic delocalization across the entire molecule are fundamental to understanding its stability and electronic properties. Computational methods such as the Electron Density of Delocalized Bonds (EDDB) and Gauge-Including Magnetically Induced Currents (GIMIC) are state-of-the-art techniques for quantifying these phenomena.

The EDDB method allows for the visualization and quantification of electron delocalization in cyclic systems. For this compound, an EDDB analysis would provide insight into how the bromine substituents and the methylene bridge affect the aromaticity of the thiophene rings.

The GIMIC method calculates the magnetically induced ring currents in a molecule when subjected to an external magnetic field. The direction and magnitude of these currents are indicative of the degree of aromaticity or anti-aromaticity. A diatropic ring current signifies aromaticity, while a paratropic current suggests anti-aromaticity. A GIMIC study on this compound would precisely map the current pathways and quantify the aromatic character of the thiophene rings.

Despite the utility of these methods, specific EDDB or GIMIC studies on this compound have not been reported in the scientific literature.

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizabilities.

Calculation of Hyperpolarizabilities (β)

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational quantum chemistry methods can be used to calculate the components of the β tensor. These calculations are crucial for predicting the potential of a molecule for second-harmonic generation and other NLO applications. For this compound, theoretical calculations would be necessary to determine its first hyperpolarizability.

Structure-NLO Property Relationships

The relationship between the molecular structure and its NLO properties is a key area of research. For thiophene-based systems, factors such as the nature and position of substituents, the length of the conjugated system, and the presence of donor-acceptor groups can significantly influence the hyperpolarizability. A systematic computational study of this compound and related derivatives could elucidate these structure-property relationships, guiding the design of new materials with enhanced NLO characteristics.

Currently, there is a lack of specific published data on the calculated hyperpolarizabilities or a detailed analysis of the structure-NLO property relationships for this compound.

Role As a Building Block in Advanced Materials and Polymer Science

Precursor for Conjugated Polymers and Oligomers

The presence of bromine atoms on the thiophene (B33073) rings of Bis(3-bromothiophen-2-yl)methane makes it an excellent precursor for the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds along the polymer backbone, which facilitates the delocalization of π-electrons and imparts unique electronic and optical properties.

Design and Synthesis of Polythiophenes and Thiophene-Containing Copolymers

This compound is instrumental in the design and synthesis of polythiophenes and thiophene-containing copolymers. Polythiophenes are a class of conjugated polymers that have been extensively studied for their applications in organic electronics. The synthesis of these polymers often involves cross-coupling reactions, where the bromine atoms on the thiophene rings are substituted with other chemical groups, leading to the formation of a polymer chain.

Various synthetic strategies are employed to create polythiophenes from brominated precursors. Transition metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki coupling, are widely used to form carbon-carbon bonds between monomer units. nih.gov For instance, nickel-catalyzed methodologies have proven to be highly effective for the synthesis of regioregular poly(3-alkylthiophene)s, where the alkyl side chains enhance the solubility and processability of the resulting polymers. nih.gov The synthesis of thiophene-based polymers can also be achieved through C-H functionalization polymerization, which offers a more direct and atom-economical route. nih.gov

The properties of the resulting polythiophenes can be tuned by incorporating different functional groups or by copolymerizing with other monomers. For example, the introduction of alkenyl substituents or alkylsulfonic acid ester groups into the side chains of polythiophenes can modify their electronic and physical properties. rsc.orgscispace.com

Incorporation into Donor-Acceptor Architectures

A significant application of this compound is its use in the construction of donor-acceptor (D-A) copolymers. bohrium.comrsc.org In these materials, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture facilitates intramolecular charge transfer, which is crucial for applications in organic photovoltaics and other electronic devices. bohrium.com

The thiophene units derived from this compound typically act as the electron donor component. These can be copolymerized with various electron-accepting monomers to create a range of D-A copolymers with tailored optoelectronic properties. For instance, copolymers incorporating benzodithiophene with bithienyl substituents have been synthesized to achieve high open-circuit voltage in bulk heterojunction solar cells. rsc.org The length and nature of the oligothiophene donor units can significantly influence the optical, electronic, and crystalline properties of the resulting D-A copolymers. rsc.org

The synthesis of these D-A copolymers often utilizes Stille or Suzuki cross-coupling reactions to link the donor and acceptor monomers. rsc.orgrug.nl The ability to systematically vary the donor and acceptor units provides a powerful tool for molecular engineering and the development of high-performance organic electronic materials. bohrium.comrsc.org

Autopolymerization Studies of Brominated Thiophenes

Brominated thiophenes, particularly those with certain substituents, can undergo autopolymerization, a process where the monomer polymerizes spontaneously without the need for an external initiator. researchgate.net Studies on the autopolymerization of 2-bromo-3-methoxythiophene (B13090750) have shown that the reaction can be complex, involving multiple steps and side reactions. researchgate.net The generation of hydrogen bromide during the reaction can act as a catalyst but can also lead to cleavage of substituent groups. researchgate.net Understanding the mechanism of autopolymerization is crucial for controlling the structure and properties of the resulting polymers and for designing new monomers that can be polymerized in this manner. researchgate.net

Component in Organic Electronic and Optoelectronic Materials

The unique electronic properties of polymers and oligomers derived from this compound make them highly suitable for use in a variety of organic electronic and optoelectronic devices.

Application in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and materials derived from this compound have shown significant promise in this area. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Polythiophenes, with their conjugated backbone, can exhibit high charge carrier mobilities, making them excellent candidates for OFET applications.

The morphology and crystallinity of the polymer film are critical factors influencing OFET performance. The ability to process these polymers from solution allows for the fabrication of thin films with controlled molecular ordering. For example, poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), a polymer whose structure is related to derivatives of this compound, has been extensively studied for its high charge carrier mobility in OFETs. researchgate.net The introduction of specific side chains can further enhance the performance by promoting favorable packing of the polymer chains.

Polymer/Oligomer Device Application Key Findings
Poly(3-alkylthiophene)s (P3HTs)OFETsRegioregular synthesis leads to high charge carrier mobilities. nih.gov
Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT)OFETs, ThermoelectricsExhibits high charge carrier mobility and can be processed using various techniques. researchgate.net
Donor-Acceptor CopolymersOFETs, OPVsTunable electronic properties through molecular design. bohrium.comrsc.org

Relevance for Organic Light-Emitting Diodes (OLEDs)

Polymers and oligomers derived from this compound are also relevant to the field of Organic Light-Emitting Diodes (OLEDs). In an OLED, an organic material emits light when an electric current is passed through it. The color and efficiency of the emission are determined by the electronic structure of the organic material.

Thiophene-containing polymers can be used as the emissive layer or as charge-transporting layers in OLEDs. The incorporation of different substituents or the formation of copolymers can be used to tune the emission color from blue to red. For instance, polythiophene derivatives containing pyrazoline side groups have been synthesized and shown to exhibit high fluorescence intensity. nih.gov The thermal stability and electrical conductivity of these polymers are also important considerations for their application in OLEDs. nih.gov

Donor-acceptor copolymers are particularly interesting for OLED applications as the intramolecular charge transfer can lead to efficient electroluminescence. By carefully designing the donor and acceptor units, it is possible to achieve high quantum efficiencies and control the emission wavelength.

Potential in Organic Photovoltaics (OPVs)

The potential of this compound in the field of organic photovoltaics can be inferred from the general reactivity of brominated thiophene monomers. These monomers are commonly used in cross-coupling reactions, such as Stille or Suzuki coupling, to create conjugated polymers. These polymers form the active layer of OPV devices, responsible for absorbing light and transporting charge. The methylene (B1212753) bridge in this compound introduces a degree of flexibility into the polymer backbone, which can influence the material's morphology and, consequently, its photovoltaic performance. However, specific research detailing the synthesis of polymers from this exact monomer and the performance of the resulting OPV devices is not available in the current body of scientific literature.

Role in Supramolecular Chemistry

The flexible nature of the bis(heterocyclyl)methane scaffold suggests a potential role for this compound in supramolecular chemistry, where non-covalent interactions govern the assembly of complex architectures.

Design of Self-Assembled Molecular Architectures

The directional nature of the thiophene rings and the potential for halogen bonding involving the bromine atoms could, in principle, guide the self-assembly of this molecule into ordered structures. The flexibility imparted by the central methylene group would allow for conformational adjustments necessary to achieve stable, extended networks. Nevertheless, there are no published studies that have investigated or reported on the self-assembly behavior of this compound.

Host-Guest Chemistry with Bis(heterocyclyl)methane Scaffolds

Bis(heterocyclyl)methane scaffolds can act as "pincers" or "clips" to bind guest molecules. The electronic and steric properties of the thiophene rings and the bromine substituents would influence the size, shape, and chemical nature of the guest that could be accommodated. However, no host-guest studies specifically employing this compound have been reported.

Flexible Building Blocks for Mechanically Linked Molecules

The conformational flexibility of the dithienylmethane unit makes it an attractive component for the construction of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. This flexibility can be crucial for the threading and clipping motions required during the synthesis of such complex topologies. While the concept is sound, the application of this compound in the synthesis of MIMs has not been demonstrated in any published research.

Development of Sensors and Functional Materials

Polythiophenes and their derivatives are widely used in the development of chemical and biological sensors. The electronic properties of the polymer backbone can be modulated by the binding of an analyte, leading to a detectable signal, such as a change in color or conductivity. The bromine atoms on this compound could serve as handles for further functionalization, allowing for the introduction of specific recognition sites for target analytes. Despite this potential, there is no available research that describes the use of this compound as a precursor for sensor materials.

Mechanistic Studies of Key Transformation Reactions

Mechanism of Cross-Coupling Reactions at Bromine Sites

The bromine atoms on the thiophene (B33073) rings are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. researchgate.netresearchgate.net These reactions proceed through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. winona.eduelectronicsandbooks.com

A general catalytic cycle begins with a palladium(0) complex, which oxidatively inserts into the carbon-bromine bond of the thiophene ring. electronicsandbooks.com This is followed by transmetalation, where an organoboron compound (in the case of Suzuki coupling) exchanges its organic group with the bromide on the palladium center. electronicsandbooks.com The cycle concludes with reductive elimination, where the two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the palladium(0) catalyst. winona.edu

The success of cross-coupling reactions is highly dependent on the choice of the palladium catalyst and its associated ligands. researchgate.net Palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. praiseworthyprize.orgrsc.org In the case of Pd(II) precursors, they are reduced in situ to the active Pd(0) species.

Ligands, typically phosphines, are critical for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. acs.org For instance, the dissociation of ligands from a Pd(0) complex is necessary to create open coordination sites for the oxidative addition step to occur. electronicsandbooks.com The choice of ligand can influence reaction rates, catalyst stability, and the selectivity of the coupling reaction. For example, bis(2-diphenylphosphinoxynaphthalen-1-yl)methane has been used as an effective ligand in Suzuki cross-coupling reactions, demonstrating high yields even with low catalyst loading. rsc.org

Table 1: Catalyst Systems Used in Suzuki Cross-Coupling of Bromothiophene Derivatives

Catalyst Precursor Ligand Base Solvent Temperature (°C) Reference
Pd(PPh₃)₄ Triphenylphosphine K₃PO₄ Dioxane/H₂O 90 praiseworthyprize.org
Pd(OAc)₂ (not specified) (not specified) DMF Room Temp mdpi.com

This table presents examples of catalyst systems used for Suzuki reactions on bromothiophene-containing molecules, illustrating common conditions.

Both steric and electronic factors significantly influence the outcome of cross-coupling reactions on brominated thiophenes. The reactivity order for halogen leaving groups in palladium-catalyzed couplings is generally I > Br > OTf >> Cl > F. winona.edu

The electronic nature of substituents on the coupling partners can dramatically affect reaction yields. Electron-withdrawing groups on the aryl boronic acid partner can sometimes lead to a decrease in yield, highlighting a pronounced electronic influence. Conversely, a wide range of both electron-donating and electron-withdrawing functional groups can be successfully incorporated, demonstrating the versatility of the reaction. praiseworthyprize.org

Steric hindrance plays a crucial role in selectivity. For instance, in molecules with multiple bromine sites, the least sterically hindered position is often favored for coupling. Ortho-substituted aryl boronic acids may show lower reactivity due to steric hindrance around the boron center. researchgate.net In a related derivative of Bis(3-bromothiophen-2-yl)methane, the bromine on an attached phenyl ring was found to be more reactive and substituted preferentially over the bromine on the thiophene ring, showcasing regioselectivity driven by electronic differences.

Polymerization Mechanisms and Control

This compound can serve as a monomer for the synthesis of conjugated polymers, which are of interest for their electronic properties. Polymerization can proceed through several mechanisms.

Radical polymerization pathways offer a method for creating thiophene-based polymers. These reactions can be initiated by radical initiators, which lead to the formation of reactive radical species. While a specific radical polymerization mechanism for this compound is not extensively detailed, related studies on thiophene derivatives suggest plausible pathways. For instance, radical cascade reactions have been used to construct thiophene scaffolds. In other systems, the reaction between a sulfur source and halogenated precursors has been shown to proceed via a free radical pathway, as evidenced by the quenching of the reaction in the presence of radical scavengers like TEMPO. acs.org A plausible mechanism would involve the abstraction of a bromine atom or a thiophene ring hydrogen to generate a radical, which then propagates by attacking another monomer unit to form a growing polymer chain.

Electropolymerization is a common and effective method for synthesizing conductive polythiophene films directly onto an electrode surface. researchgate.net The general mechanism for thiophene and its derivatives involves the oxidation of the monomer at the electrode to form a radical cation. winona.edu This process occurs at the unsubstituted α-positions (C5) of the thiophene rings.

The mechanism proceeds as follows:

Oxidation: The monomer diffuses to the anode and is oxidized to a radical cation. For this compound, this would occur on one of the thiophene rings.

Coupling: Two radical cations couple, typically at the C5 position, to form a dimeric dication.

Deprotonation: The dication expels two protons to re-aromatize, forming a neutral dimer.

Propagation: The dimer can be re-oxidized and couple with other radical cations (monomeric or oligomeric), leading to chain growth and the formation of a polymer film on the electrode surface. winona.edu

The presence of the methylene (B1212753) bridge in this compound provides flexibility to the resulting polymer chain. The bromine atoms at the C3 positions are generally not directly involved in the primary polymerization pathway but can influence the monomer's oxidation potential and the properties of the final polymer. They also remain as sites for potential post-polymerization modification.

Mechanistic Insights into Meso-Functionalization Reactions (e.g., Lithiation-Electrophile Trapping)

Beyond the reactivity of the thiophene rings, the methylene bridge (or meso-position) offers a unique site for functionalization. A key mechanism for this is lithiation followed by trapping with an electrophile.

Studies on the closely related bis(thien-2-yl)methane have shown that the inter-ring methylene carbon can be regioselectively lithiated. researchgate.net This is achieved by using a strong, non-nucleophilic base. The use of dimsyl anion (the conjugate base of DMSO) in THF has been reported to exclusively deprotonate the meso-carbon. researchgate.net

The mechanism involves the following steps:

Deprotonation: The strong base abstracts a proton from the methylene bridge, which is the most acidic C-H bond due to the resonance stabilization of the resulting carbanion by the two adjacent thiophene rings.

Carbanion Formation: A meso-lithiated intermediate is formed.

Electrophile Trapping: This nucleophilic carbanion readily reacts with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), resulting in the exclusive formation of a meso-functionalized product. researchgate.net

This protocol provides a general and highly efficient route to introduce various functional groups onto the central bridge of the molecule, creating a diverse library of derivatives from a single precursor. researchgate.net

Future Research Directions and Emerging Opportunities

Sustainable and Green Synthetic Routes for Bis(3-bromothiophen-2-yl)methane

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of this compound is expected to prioritize green chemistry principles, moving away from hazardous reagents and solvents.

Key Research Thrusts:

Solid Acid Catalysis: Drawing parallels from the synthesis of analogous compounds like bis(indolyl)methanes, the use of recyclable solid acid catalysts presents a promising avenue. rsc.orgbenthamscience.comnih.govtsijournals.com Catalysts such as silica-supported sulfonic acid (SiO2-Pr-SO3H) or poly(4-vinylpyridinium)hydrogen sulfate (B86663) could facilitate the condensation reaction under milder, solvent-free conditions, offering advantages like simple work-up procedures and catalyst reusability. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and cleaner products in shorter timeframes. researchgate.netpsu.eduscispace.comnih.govscielo.br Investigating microwave-assisted protocols for the synthesis of this compound could lead to more energy-efficient and scalable production methods. researchgate.netpsu.edu

Aqueous Media Reactions: Exploring the use of water as a reaction medium, potentially with the aid of surfactants or phase-transfer catalysts, aligns with the goals of green chemistry. researchgate.netthaiscience.info The development of water-tolerant catalytic systems would drastically reduce the environmental impact of the synthesis.

Synthesis ApproachPotential AdvantagesRelevant Analogs
Solid Acid CatalysisReusable catalyst, solvent-free conditions, simple work-upBis(indolyl)methanes rsc.orgbenthamscience.comnih.govtsijournals.com
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiencyPolythiophenes, Bis(n)-lophine analogues researchgate.netscispace.comscielo.br
Aqueous Media ReactionsEnvironmentally benign solvent, reduced toxicityBis(indolyl)methanes researchgate.netthaiscience.info

Advanced Structural Control and Self-Assembly in Materials Design

The bromine atoms in this compound are not just synthetic handles; they are key players in directing the non-covalent interactions that govern molecular self-assembly. Understanding and controlling these interactions is crucial for designing materials with tailored properties.

Key Research Thrusts:

Halogen Bonding: The electrophilic region on the bromine atoms can participate in halogen bonding, a highly directional interaction that can be harnessed for crystal engineering. dntb.gov.uaresearchgate.net Future work could focus on co-crystallization of this compound with halogen bond acceptors to create highly ordered supramolecular architectures. researchgate.net

Crystal Polymorphism: The flexible nature of the methane (B114726) bridge may allow for different packing arrangements, or polymorphs, with distinct electronic properties. A systematic study of crystallization conditions could lead to the selective isolation of polymorphs with optimized charge transport characteristics.

Liquid Crystalline Phases: By attaching long alkyl chains or other mesogenic groups to the thiophene (B33073) rings (via substitution of the bromine atoms), it may be possible to induce liquid crystalline behavior. This would enable the formation of highly ordered thin films through solution processing, which is advantageous for device fabrication.

Interaction/PhenomenonPotential OutcomeGuiding Principles
Halogen BondingControlled supramolecular architecturesCrystal engineering, co-crystallization dntb.gov.uaresearchgate.net
Crystal PolymorphismTunable electronic propertiesControl of crystallization conditions
Liquid CrystallinitySolution-processable ordered filmsMolecular design with mesogenic groups

Integration into Hybrid Organic-Inorganic Systems

The interface between organic and inorganic materials offers a unique platform for developing next-generation electronic and optoelectronic devices. This compound can serve as a crucial precursor for organic components in these hybrid systems.

Key Research Thrusts:

Perovskite Solar Cells: Thiophene-based molecules are widely used as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). rsc.orgnih.govepa.gov The bromine atoms of this compound can be readily replaced with triarylamine or other hole-transporting moieties through cross-coupling reactions. mdpi.comresearchgate.net This allows for the systematic tuning of the HOMO energy level to better align with the valence band of the perovskite absorber layer, thereby improving hole extraction efficiency and device performance. rsc.orgresearchgate.net The resulting materials could also be co-deposited with inorganic materials like molybdenum trioxide (MoO3) to create stable and efficient hole transport layers. rsc.org

Functionalized Nanoparticles: The thiophene units can act as anchoring groups for binding to the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides). This would allow for the creation of hybrid materials where the organic component facilitates charge transfer or acts as a sensitizer.

Application AreaRole of this compound DerivativeKey Performance Metric
Perovskite Solar CellsHole-Transporting Material (HTM)Power Conversion Efficiency (PCE), Stability rsc.orgnih.govepa.gov
Hybrid NanomaterialsSurface Ligand/Functional CoatingCharge Transfer Efficiency, Photoluminescence Quenching

Development of Novel Device Architectures in Organic Electronics

The versatility of this compound allows for its incorporation into a variety of organic electronic devices, moving beyond conventional applications.

Key Research Thrusts:

Organic Thin-Film Transistors (OTFTs): Derivatives of this compound can be designed as the active semiconductor layer in OTFTs. researchgate.net By polymerizing derivatives of this compound, solution-processable semiconducting polymers can be obtained. These polymers could be used to fabricate flexible and low-cost transistors.

Chemical Sensors: The electronic properties of thiophene-based materials are sensitive to their chemical environment. By functionalizing the this compound core with specific receptor units, it is possible to create chemosensors for detecting various analytes. rsc.org For example, incorporating this molecule into a thin-film transistor architecture could enable the detection of gases like ammonia (B1221849) or methane at room temperature. researchgate.netresearchgate.netmdpi.commdpi.com

Organic Light-Emitting Diodes (OLEDs): Through further functionalization to create extended π-conjugated systems, derivatives of this compound could be explored as emissive or charge-transporting materials in OLEDs. frontiersin.org The bromine atoms provide a convenient starting point for introducing chromophoric units. mdpi.com

Device TypeFunction of DerivativePotential Application
Organic Thin-Film Transistor (OTFT)Active Semiconductor LayerFlexible electronics, displays researchgate.net
Chemical SensorSensing MaterialEnvironmental monitoring, medical diagnostics rsc.orgresearchgate.netmdpi.commdpi.com
Organic Light-Emitting Diode (OLED)Emissive or Transport LayerSolid-state lighting, displays frontiersin.org

Application of Machine Learning and AI in Compound Design and Property Prediction

The vast chemical space that can be explored starting from this compound makes experimental screening a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling rapid in silico screening and property prediction.

Key Research Thrusts:

Predicting Charge Mobility: ML models, such as artificial neural networks and random forests, can be trained on datasets of known organic semiconductors to predict key charge transport parameters like transfer integrals and reorganization energies. bohrium.comresearchgate.netosti.govresearchgate.net These models could be used to screen a virtual library of derivatives of this compound to identify candidates with high charge mobility before committing to their synthesis. bohrium.comresearchgate.net

Accelerating Quantum Chemical Calculations: While quantum chemical calculations provide accurate predictions of electronic properties, they are computationally expensive. ML can be used to create surrogate models that can predict these properties with a fraction of the computational cost, enabling high-throughput screening. osti.govresearchgate.netnih.govsemanticscholar.org

Inverse Design: Going beyond simple screening, generative AI models could be employed for the inverse design of materials. By specifying a desired set of properties (e.g., high mobility, specific energy levels), these models could propose novel derivatives of this compound that are likely to exhibit those properties.

AI/ML ApplicationObjectiveExpected Outcome
Property PredictionForecast charge mobility, reorganization energy, and electronic couplings. bohrium.comresearchgate.netosti.govresearchgate.netRapid identification of high-performance candidate molecules.
High-Throughput ScreeningEfficiently evaluate large virtual libraries of derivatives. osti.govnih.govsemanticscholar.orgAcceleration of the materials discovery pipeline.
Inverse DesignGenerate novel molecular structures with targeted properties.De novo design of optimized materials for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(3-bromothiophen-2-yl)methane with high purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, using 3-bromothiophenol (CAS RN 6320-01-0) as a precursor, a methane bridge can be introduced under acidic conditions. Purification via recrystallization (using solvents like hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) is critical to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) ensures minimal byproducts . Characterization via melting point analysis (compare to literature values, e.g., 129–130°C for related brominated thiophenes) and NMR is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Look for distinct aromatic proton signals (δ 6.8–7.5 ppm for thiophene protons) and the methane bridge (δ ~4.5 ppm). 13C NMR should show peaks for brominated carbons (~125–135 ppm) and the central methane carbon (~35 ppm).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should display the molecular ion peak [M+H]+ at m/z ~334.
  • FT-IR : Confirm C-Br stretching (~550–600 cm⁻¹) and thiophene ring vibrations (~1400–1600 cm⁻¹).
  • XRD : For crystallinity, compare unit cell parameters to structurally similar compounds like 2-[3-(Bromomethyl)phenyl]thiophene (CAS RN 85553-44-2) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties such as HOMO-LUMO gaps and Fukui indices to predict regioselectivity in Suzuki-Miyaura couplings. For instance, the electron-deficient 3-bromo-thiophene moiety may favor oxidative addition with Pd(0) catalysts. Compare computational results with experimental data from analogous compounds like 3-bromobiphenyl (CAS RN 2113-57-7) to validate predictions .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Systematic Reanalysis : Reproduce synthesis under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate polymorphs.
  • High-Resolution XRD : Use synchrotron radiation to resolve ambiguities in unit cell parameters.
  • Thermogravimetric Analysis (TGA) : Identify solvent inclusion artifacts (e.g., hydrate vs. anhydrous forms) by monitoring mass loss below 150°C.
  • Cross-Validate with NMR Crystallography : Combine solid-state NMR and XRD data, as demonstrated for 3,5-bis(trifluoromethyl)benzoic acid (CAS RN 725-89-3) .

Q. How does the steric and electronic environment of this compound influence its performance as a ligand in transition metal catalysis?

  • Methodological Answer :

  • Steric Effects : The methane bridge creates a rigid, non-planar geometry, reducing coordination flexibility. Compare with 4-bromophenethyl alcohol (CAS RN 4654-39-1), where bulky substituents hinder metal binding .
  • Electronic Effects : Bromine's electron-withdrawing nature lowers electron density at the thiophene sulfur, weakening metal-sulfur bonds. Cyclic voltammetry (CV) can quantify redox potentials (e.g., E1/2 for Pd(II)/Pd(0) couples) to correlate with catalytic activity .

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